1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPLYFROPHVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of pyrazinyl-substituted piperidine. This step often involves the reaction of pyrazine with piperidine under controlled conditions.
Step 2: Introduction of the chlorophenyl group. This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the pyrazinyl-substituted piperidine.
Step 3: Formation of the methanesulfonamide moiety. This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonamide moiety.
Reduction: Reduction reactions can occur at the chlorophenyl group or the pyrazinyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
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Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key aspects of the synthesis include:
- Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
- Reaction Conditions : Careful control of temperature, pressure, and the presence of catalysts is crucial for optimizing yield and purity during synthesis.
Interaction Studies
Preliminary studies suggest that 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide may interact with various biological targets, particularly enzymes involved in bacterial cell wall biosynthesis. This interaction could potentially lead to antibacterial activity, making it a candidate for drug development against resistant pathogens.
Neurological Implications
Similar compounds have been investigated for their effects on neurotransmitter pathways within the central nervous system. The structural components of this compound suggest potential interactions with receptors involved in neurological disorders. For instance, modifications in similar compounds have shown promise in treating conditions such as Alzheimer's disease and other cognitive deficits .
Potential Therapeutic Applications
The unique combination of functional groups in this compound may allow it to exhibit various therapeutic effects, including:
- Antibacterial Activity : Potential inhibition of enzymes critical for bacterial growth.
- Neurological Effects : Possible modulation of neurotransmitter receptors, indicating potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may target enzymes, receptors, or other proteins involved in biological processes.
- It can act as an inhibitor or modulator of these targets.
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Pathways Involved
- The compound may influence signaling pathways, metabolic pathways, or gene expression.
- Its effects can lead to changes in cellular function and behavior.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substitutions : The pyrazine group in the target compound differentiates it from purine-based analogs (e.g., compounds) and furan-containing derivatives (e.g., ). Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites .
- Chlorophenyl Placement: The 2-chlorophenyl group is shared with antimicrobial synergists like CDFII (), which combines a chlorophenyl-piperidine scaffold with indole moieties for MRSA inhibition.
- Sulfonamide Linkers : Methanesulfonamide is a common feature in –15 compounds, contrasting with acetamide or propanamide groups in fentanyl analogs (). Sulfonamides generally improve metabolic stability and solubility compared to esters or amides .
Opioid Receptor Modulators
Fentanyl analogs (e.g., ) utilize a 4-piperidinyl core with phenylethyl substitutions, whereas the target compound’s pyrazine-piperidine scaffold lacks the phenylethyl group critical for μ-opioid receptor binding. This structural divergence suggests non-opioid activity .
Antimicrobial Synergists
Compounds like CDFII () demonstrate that chlorophenyl-piperidine derivatives can potentiate carbapenems against MRSA. The target compound’s sulfonamide group may enhance membrane permeability, but its pyrazine substitution could alter target specificity .
Biological Activity
1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article synthesizes existing research to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Chlorophenyl Group : Influences lipophilicity and receptor interactions.
- Piperidine Moiety : Common in bioactive compounds, providing a basic center for interaction with biological targets.
- Pyrazine Ring : Engages in diverse interactions with various biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O2 |
| Molecular Weight | 373.8 g/mol |
| CAS Number | 1396711-74-2 |
Preliminary studies suggest that this compound may interact with several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction could lead to modulation of neurotransmitter release and receptor activity, which is crucial for treating various neurological disorders.
Potential Therapeutic Applications
- Neurological Disorders : The compound's ability to modulate neurotransmitter pathways suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also exhibit such effects.
- Analgesic Properties : Research on related piperidine derivatives has highlighted their analgesic potential, warranting further investigation into this compound's pain-relief capabilities.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure can significantly alter the biological activity of compounds within this class. Systematic studies involving molecular docking simulations and binding assays are essential to elucidate the pharmacological profile of this compound.
Case Studies
A review of literature highlights several case studies where similar compounds have demonstrated significant biological activities:
- Cancer Therapy : Piperidine derivatives have shown promise in anticancer applications through mechanisms such as apoptosis induction and inhibition of specific cancer-related enzymes .
- Alzheimer’s Disease Treatment : Compounds with piperidine structures have been investigated for their ability to inhibit cholinesterase enzymes, which play a critical role in Alzheimer's pathology .
- SARS-CoV2 Inhibition : A related study identified piperidine-based compounds with better binding affinities to viral proteases compared to established treatments, suggesting potential antiviral applications .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(naphthalen-2-yloxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide | C22H24N4O2 | Explored for antiviral properties |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yloxy)benzamide | C21H26N4O2 | Muscarinic receptor antagonism; neurological applications |
| N-[2-(1-cyclopropylpiperidin-4-yl)ethyl]-4-pyridinoylbenzamide | C21H26N4O | Investigated for analgesic effects |
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide?
Methodological Answer:
The synthesis involves sequential coupling and sulfonamide formation. Key steps include:
- Intermediate preparation : React 2-chlorophenylmethanesulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .
- Pyrazine incorporation : Use palladium-catalyzed Suzuki-Miyaura coupling to attach the pyrazin-2-yl group to the piperidine ring. Optimize ligand selection (e.g., XPhos) and reaction temperature (80–100°C) to achieve >70% yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
